7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for these transformations.
Reduction Reactions: The ketone group at the 5th position can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Material Science: The compound’s heterocyclic structure and functional groups make it useful in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ketone group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be compared with other similar compounds such as:
3,4-Dihydrobenzo[b]thiepin-5(2H)-one: Lacks the bromine atom at the 7th position, which can affect its reactivity and applications.
7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.
7-Nitro-3,4-dihydrobenzo[b]thiepin-5(2H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHFNSMIKVOHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)SC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590192 |
Source
|
Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15084-55-6 |
Source
|
Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.